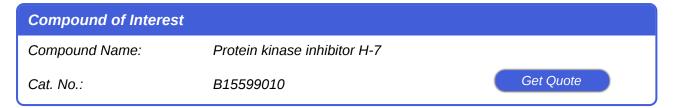




An In-depth Technical Guide to the Isoquinolinesulfonamide Structure of H-7

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of H-7, a member of the isoquinolinesulfonamide class of compounds, widely recognized for its role as a protein kinase inhibitor. This document details its chemical structure, inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Structure and Chemical Properties

H-7, chemically known as 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a synthetic compound featuring a distinct isoquinolinesulfonamide core.[1][2][3] This structural motif is the foundation for its biological activity, enabling it to competitively bind to the ATP-binding site of various protein kinases. The dihydrochloride salt of H-7 is a common commercially available form.[1]

Table 1: Chemical and Physical Properties of H-7



Property	Value	Reference	
Chemical Name	1-(5-Isoquinolinesulfonyl)-2- methylpiperazine	[2][3]	
Synonyms	H-7	[2]	
Molecular Formula	C14H17N3O2S	[4]	
Molecular Weight	291.37 g/mol	[2][4]	
CAS Number	84477-87-2	[4]	
Appearance	White to light yellow powder	[4]	
Melting Point	114 °C [4]		
Storage	2-8°C	[4]	

Mechanism of Action and Kinase Selectivity

H-7 functions as a broad-spectrum protein kinase inhibitor, with a notable potency against Protein Kinase C (PKC) and cyclic nucleotide-dependent protein kinases.[5][6] Its primary mechanism of action involves the competitive inhibition of ATP at the catalytic domain of these kinases. The isoquinolinesulfonamide moiety plays a critical role in this interaction.

The selectivity of H-7 is a crucial aspect of its utility as a research tool. While it is a potent inhibitor of PKC, it also affects other kinases to varying degrees. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key quantitative measures of its potency.

Table 2: Inhibitory Activity of H-7 against a Panel of Protein Kinases



Kinase Target	IC50 (μM)	Ki (μM)	Reference
Protein Kinase C (PKC)	6.0	6.0	[5]
cGMP-dependent Protein Kinase (PKG)	5.8	-	
cAMP-dependent Protein Kinase (PKA)	3.0	-	
Myosin Light Chain Kinase (MLCK)	97.0	-	
Casein Kinase I	130	-	_
Casein Kinase II	>300	-	_

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration.

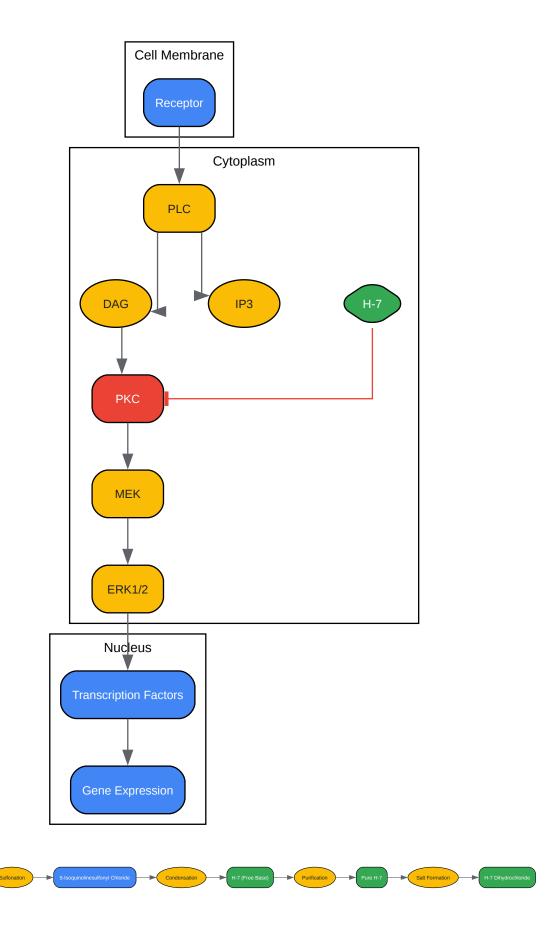
Signaling Pathways Modulated by H-7

By inhibiting key protein kinases, H-7 can influence a multitude of cellular signaling pathways, impacting processes such as cell proliferation, differentiation, apoptosis, and cell morphology.

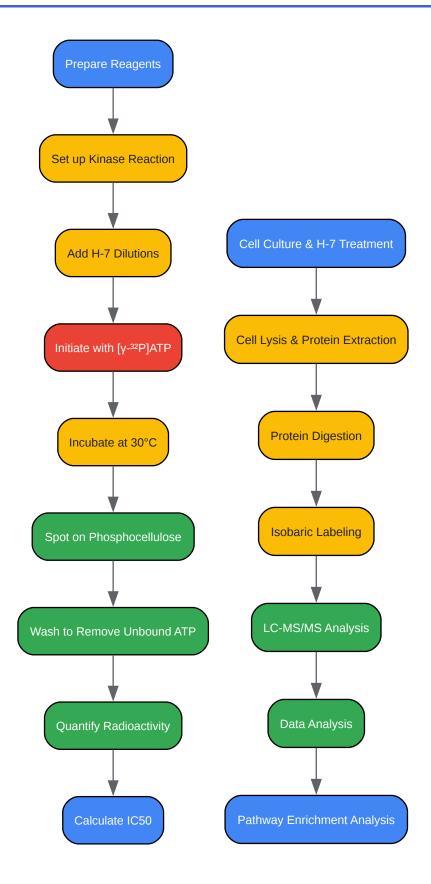
One of the most well-documented effects of H-7 is its interference with the Protein Kinase C (PKC) signaling cascade. PKC isoforms are crucial transducers of signals originating from diacylglycerol (DAG) and calcium, leading to the phosphorylation of a wide array of substrate proteins that regulate diverse cellular functions.

Furthermore, H-7 has been shown to affect the ERK1/2 signaling pathway.[7] Inhibition of upstream kinases by H-7 can lead to a suppression of ERK1/2 phosphorylation, thereby impacting downstream events such as gene expression and cell proliferation.[7]









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